4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile
Description
4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-3-5-18(6-4-17)24-11-9-23(10-12-24)14-19(25)15-26-20-7-1-16(13-22)2-8-20/h1-8,19,25H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLPYMOJQOHVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C#N)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile typically involves multiple steps, starting with the reaction of 4-fluorophenylpiperazine with appropriate reagents to form the piperazino group. Subsequent reactions introduce the hydroxypropoxy and benzenecarbonitrile groups to complete the molecular structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Para-Fluorophenylpiperazine (pFPP): A piperazine derivative with similar structural features.
4-Fluorophenylpiperazine (4-FPP):
Uniqueness: 4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 4-{3-[4-(4-fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in cardiovascular pharmacology and neuropharmacology. This article reviews its synthesis, biological activity, and relevant studies highlighting its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent modifications to introduce the fluorophenyl group and hydroxyl functionalities. The detailed synthetic route is crucial for understanding the structure-activity relationship (SAR) of the compound.
Synthetic Pathway
- Formation of Piperazine Derivative : The initial step often includes the reaction of 4-fluorophenylpiperazine with appropriate alkylating agents to form a substituted piperazine.
- Hydroxyl Propoxy Group Introduction : This step involves the incorporation of a hydroxypropoxy moiety, which is essential for enhancing the compound's biological activity.
- Final Coupling : The final stage typically involves coupling with benzenecarbonitrile to yield the target compound.
Cardiovascular Effects
Research has indicated that compounds similar to this compound exhibit significant β-antiadrenergic and vasodilatory effects. In vitro studies have shown that these compounds can reduce heart rate and inhibit positive chronotropic responses induced by isoprenaline in isolated guinea pig atria, suggesting potential therapeutic applications in managing hypertension and ischemic heart disease .
Key Findings from Studies
- Inhibition of Isoprenaline-Induced Effects : Compounds at concentrations around demonstrated a decrease in heart rate by approximately 7.6% to 13.6% .
- pA2 Values : The pA2 values for these compounds ranged from 6.28 to 6.81, indicating their potency as β-adrenergic antagonists .
Neuropharmacological Activity
In addition to cardiovascular effects, compounds containing the piperazine moiety have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are relevant in treating neurodegenerative disorders such as Alzheimer's disease. For instance, derivatives with similar structures have shown selective inhibition of MAO-B with low IC50 values, indicating strong potential for neuroprotective applications .
Comparative Activity Table
| Compound | IC50 (MAO-B) | Selectivity Index | Toxicity (L929 Cells) |
|---|---|---|---|
| T6 | 0.013 µM | 120.8 | Low |
| T3 | 0.039 µM | 107.4 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of these compounds is significantly influenced by their structural characteristics:
- Fluorophenyl Substitution : The presence of fluorine enhances binding affinity and selectivity towards MAO-B.
- Hydroxyl Group Positioning : The position of hydroxyl groups on the propoxy chain affects both cardiovascular and neuropharmacological activities.
Study on Cardiovascular Effects
In a study published in Farmacie, researchers synthesized various alkyl esters of related compounds and evaluated their β-antiadrenergic activity. The findings suggested that while all tested compounds exhibited some degree of activity, those with longer alkyl chains showed improved effects, albeit without significant statistical differences among derivatives .
Neuropharmacological Evaluation
A recent investigation into similar piperazine derivatives revealed promising results regarding their MAO inhibitory activities. Compounds were tested against healthy fibroblast cells (L929), demonstrating varying degrees of cytotoxicity, with some exhibiting negligible toxicity at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
